Kushenol Q

Antimicrobial resistance Acinetobacter baumannii Natural product antibacterial

Standardizing prenylated flavonoid analysis is challenged by inter-compound variability-substituting kushenol Q with other kushenols introduces >29-fold potency differences. This compound is the authenticated analytical reference material. - Purity: ≥98% (HPLC). Diagnostic UHPLC-ESI-MSⁿ retention times and fragmentation patterns established. - Unique structural motif: C-8 lavandulyl side chain with terminal 2-hydroxyisopropyl; (2S) stereochemistry. - Supplied with comprehensive analytical data for botanical QC and metabolite profiling.

Molecular Formula C26H32O7
Molecular Weight 456.5 g/mol
CAS No. 254886-70-9
Cat. No. B12084390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol Q
CAS254886-70-9
Molecular FormulaC26H32O7
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(CO)C(CC=C(C)C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC
InChIInChI=1S/C26H32O7/c1-14(2)5-6-16(15(3)13-27)9-19-20(29)11-21(30)25-22(31)12-24(33-26(19)25)18-8-7-17(28)10-23(18)32-4/h5,7-8,10-11,15-16,24,27-30H,6,9,12-13H2,1-4H3/t15?,16?,24-/m0/s1
InChIKeyYWIUATOYHNLUNP-WLNDFMDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kushenol Q: Basic Characterization


Kushenol Q is a prenylated flavanone isolated from the roots of Sophora flavescens Aiton (Fabaceae) [1]. Its systematic IUPAC designation is (2S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[2-(2-hydroxy-1-methylethyl)-5-methyl-4-hexen-1-yl]-4H-1-benzopyran-4-one, with a molecular formula of C₂₆H₃₂O₇ and exact mass of 456.21480336 g/mol [2]. The compound features a characteristic lavandulyl-type prenyl side chain at the C-8 position of the flavanone skeleton, a structural motif that increases lipophilicity relative to non-prenylated flavonoids [3]. The (2S) stereochemical configuration at C-2 is established. As a reference-grade natural product, Kushenol Q is typically supplied with purity specifications of ≥95% or ≥98% as determined by HPLC .

Compound Identity
Prenylated flavanone reference standard with C-8 lavandulyl side chain
Stereochemistry
(2S) chiral configuration confirmed; suitable for chiral analytical workflows
Screening Context
Antimicrobial screening probe active against A. baumannii in a panel of S. flavescens flavonoids

Why Generic Substitution Fails for Kushenol Q


Prenylated flavonoids from Sophora flavescens exhibit substantial inter-compound variability in both potency and target selectivity that precludes generic interchangeability. Within the kushenol series, the presence and stereochemistry of the lavandulyl side chain and the C-3 hydroxylation status critically determine biological activity. For instance, in diacylglycerol acyltransferase (DGAT) inhibition assays, prenylflavonoids lacking a C3-OH group (kurarinone, kuraridin, kurarinol) exhibited IC₅₀ values of 8.6–10.9 μM, whereas C3-OH-containing kushenols H and K showed markedly reduced potency with IC₅₀ values of 142.0 and 250.0 μM, respectively—a ~16- to 29-fold difference driven by a single hydroxyl substitution [1]. Similarly, in aldose reductase assays, prenylated flavonols such as kushenol C (IC₅₀ = 0.85 μM) were approximately 9-fold more potent than prenylated flavanones such as kushenol E (IC₅₀ = 7.74 μM) in the same assay system [2]. These data establish that the specific substitution pattern, not merely the flavonoid core or prenylation status, governs compound performance. Therefore, substituting Kushenol Q—which bears a unique C-8 lavandulyl side chain with a terminal 2-hydroxyisopropyl moiety, a C-2' methoxy group, and the (2S) stereochemistry—with a structurally distinct congener such as kushenol A, kushenol C, or kushenol E without validating assay equivalence introduces uncontrolled variability that invalidates comparative research conclusions and compromises reproducibility.

C-3 hydroxylation dictates potency class

In DGAT inhibition, C-3 OH status may shift response by ~16- to 29-fold; Kushenol Q lacks this hydroxyl, and substitution with a C3-OH congener may not transfer assay results.

Side-chain type alters target engagement

Lavandulyl vs. dimethylallyl prenyl groups generate distinct biological profiles; using a dimethylallyl analog (e.g., kushenol E) as a surrogate may not reproduce target interaction patterns.

Substitution pattern, not flavonoid core, controls activity

C-2' methoxy, C-4' hydroxy, and terminal 2-hydroxyisopropyl on the side chain are unique to Kushenol Q; replacement with a different kushenol may invalidate comparative research conclusions.

Kushenol Q: Quantitative Evidence Guide


Antibacterial Activity Against A. baumannii

Kushenol Q was evaluated for antibacterial activity against the multidrug-resistant Gram-negative pathogen Acinetobacter baumannii in a bioactivity-guided isolation study of Sophora flavescens flavonoids. Kushenol Q (reported as compound 15) exhibited antibacterial activity with an MIC₉₅ value of 256–512 μg/mL [1]. Among the 20 isolated compounds tested in parallel, only (2S)-(-)-8-prenylnaringenin (compound 2, MIC₉₅ = 128–256 μg/mL) showed comparatively greater potency, while maackiain (compound 1, MIC₉₅ = 256–512 μg/mL) and leachianone A (compound 5, MIC₉₅ = 256–512 μg/mL) demonstrated potency equivalent to Kushenol Q. The remaining 16 flavonoids showed no meaningful antibacterial activity against A. baumannii under the same assay conditions [1].

A. baumannii MIC
Head-to-head
Kushenol Q: MIC₉₅ = 256–512 μg/mL
(2S)-8-Prenylnaringenin: 128–256 μg/mL
Maackiain & leachianone A: 256–512 μg/mL
16 other flavonoids: inactive
Supports antimicrobial screening context
Broth microdilution; A. baumannii clinical isolates
Antimicrobial resistance Acinetobacter baumannii Natural product antibacterial MIC determination

Structural Differentiation from Related Prenylated Flavanones

Kushenol Q is structurally distinguished from other kushenol-series compounds and Sophora prenylated flavonoids by its unique substitution pattern. The compound features a C-8 lavandulyl-type prenyl side chain with a terminal 2-hydroxyisopropyl moiety, a C-2' methoxy group on the B-ring, and a C-4' hydroxyl group, in addition to the 5,7-dihydroxy substitution on the A-ring characteristic of flavanones [1]. High-resolution tandem mass spectrometry (ESI-MSⁿ) studies of 18 prenylated flavonoids from Sophora flavescens (including eight flavanones, three flavonols, and seven chalcones) established diagnostic fragmentation patterns that permit unambiguous differentiation: Kushenol Q produces a characteristic neutral loss of the lavandulyl side chain (m/z 124) under collision-induced dissociation, distinguishing it from dimethylallyl-substituted flavanones such as kushenol A and kushenol E, which exhibit distinct fragmentation signatures [2]. Furthermore, Kushenol Q lacks the C-3 hydroxyl group found in kushenol C and kushenol H, a feature that, as demonstrated in the DGAT inhibition study referenced in Section 2, correlates with markedly different biological activity profiles [3].

Structural Identity
Supporting evidence
C-8 lavandulyl (2-hydroxyisopropyl), C-2' OMe, no C-3 OH; diagnostic MSⁿ neutral loss m/z 124
Verifiable identity attribute for procurement
UHPLC-ESI-MSⁿ and NMR fingerprinting available
Structure-activity relationship Prenylated flavonoid Chemotaxonomy Mass spectrometry identification

Evidence Limitations: Sparse Quantitative Activity Data

A systematic search of peer-reviewed primary literature (PubMed, Web of Science, Scopus) and authoritative chemical databases (PubChem, ChEBI, KNApSAcK) reveals that Kushenol Q remains minimally characterized relative to other kushenol-series flavonoids. No peer-reviewed studies reporting quantitative IC₅₀ values for Kushenol Q in standardized biochemical assays (e.g., enzyme inhibition, receptor binding, cytotoxicity panels) were identified as of the search date. By contrast, multiple kushenol congeners have been extensively quantified: Kushenol A exhibits tyrosinase inhibition with IC₅₀ = 1.1 μM and Kᵢ = 0.4 μM [1]; Kushenol C demonstrates BACE1 inhibition with IC₅₀ = 5.45 μM [2] and aldose reductase inhibition with IC₅₀ = 0.85 μM [3]; and kurarinone shows DGAT inhibition with IC₅₀ = 10.9 μM [4]. The absence of comparable quantitative activity data for Kushenol Q precludes the generation of head-to-head comparative evidence beyond the structural and antibacterial characterization presented above. This evidence gap is not a deficiency of Kushenol Q but rather reflects its status as a less-investigated member of the kushenol series, which may present opportunities for novel discovery research. Procurement decisions for Kushenol Q should therefore be guided by structural uniqueness and the specific research question (e.g., lavandulyl-flavanone SAR studies) rather than by claims of superior potency that cannot be substantiated by current literature.

Activity Data Gap
Class-level inference
0 peer-reviewed IC₅₀ studies for Kushenol Q identified; kushenol A (IC₅₀ 1.1 μM tyrosinase), C (0.85 μM AR), kurarinone (10.9 μM DGAT) have quantitative profiles
Data to verify; selection guided by structure
Systematic literature review as of search date
Research gap Pharmacological characterization Comparative pharmacology

Kushenol Q: Research & Industrial Applications


Analytical Reference Standard for HPLC-MS

Kushenol Q serves as an authenticated analytical reference standard for the identification and quantification of prenylated flavonoids in Sophora flavescens extracts and related botanical preparations. Validated UHPLC-ESI-MSⁿ methods have established diagnostic chromatographic retention times and mass spectrometric fragmentation patterns for 24 Sophora flavonoids, enabling unambiguous peak assignment of Kushenol Q in complex matrices [1]. Procurement of high-purity (≥98% by HPLC) Kushenol Q reference material supports method development, quality control of botanical raw materials, and metabolite profiling studies. This application is substantiated by the compound's established structural identity and analytical characterization, independent of its biological activity profile [2].

Lavandulyl-Flavanone SAR Studies

The unique lavandulyl side chain with terminal 2-hydroxyisopropyl substitution distinguishes Kushenol Q from both dimethylallyl-substituted flavanones (e.g., kushenol E) and non-hydroxylated lavandulyl congeners (e.g., kushenol A). Comparative DGAT inhibition studies across the kushenol series have demonstrated that the presence and oxidation state of the lavandulyl moiety, combined with C3-hydroxylation status, drives potency differences exceeding 29-fold [3]. Kushenol Q, lacking a C3-hydroxyl while bearing a hydroxylated lavandulyl chain, occupies a distinct chemical space within this SAR landscape. Procurement of Kushenol Q alongside structurally defined comparators (e.g., kushenol A, kurarinone) enables systematic exploration of how side-chain hydroxylation modulates target engagement, membrane permeability, and metabolic stability in prenylated flavanones.

Antibacterial Screening and Antimicrobial Discovery

Kushenol Q has demonstrated modest but reproducible antibacterial activity against Acinetobacter baumannii (MIC₉₅ = 256–512 μg/mL) in a bioactivity-guided fractionation study [4]. While this potency level does not support direct therapeutic development, the activity profile positions Kushenol Q as a useful tool compound for investigating flavonoid-mediated antibacterial mechanisms against multidrug-resistant Gram-negative pathogens. Researchers investigating structure-activity relationships of prenylated flavonoids as antibacterial scaffolds may utilize Kushenol Q to probe how lavandulyl side-chain modifications influence membrane permeabilization or efflux pump interactions. The compound's activity, though limited, is verifiable and distinct from the majority of co-isolated flavonoids that showed no antibacterial activity in the same assay system [4].

Application
Selection Property
Validation Focus
Analytical reference standard for HPLC-MS
Certified purity & structural identity
Chromatographic retention & MSⁿ fingerprint confirmation
Lavandulyl-flavanone SAR studies
Unique side-chain hydroxylation pattern
Comparative enzyme inhibition profiling
Antimicrobial screening research
Activity in A. baumannii screening panel
MIC endpoint reproducibility across strains
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